molecular formula C12H8F9NO2 B4653423 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B4653423
M. Wt: 369.18 g/mol
InChI Key: BGXGLXLBOAJQDI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its trifluoromethyl groups and hydroxyl group. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediates. One common approach is the trifluoromethylation of a precursor molecule using reagents like trifluoromethyl copper or antimony trifluoride/antimony pentachloride (Swarts reaction). The hydroxyl group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its trifluoromethyl groups can be useful in studying biological systems and interactions.

  • Medicine: It may serve as a precursor for pharmaceuticals, particularly in the development of new drugs with enhanced properties.

  • Industry: Its unique chemical properties make it suitable for use in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in pharmaceuticals, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors to modulate biological responses.

  • Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate: Similar structure but with a methacrylate group instead of the amide group.

  • Trifluoromethylated phenyl derivatives: Compounds with similar trifluoromethyl groups but different functional groups.

Uniqueness: The presence of multiple trifluoromethyl groups and a hydroxyl group in this compound gives it unique chemical and physical properties compared to similar compounds. These features can influence its reactivity, solubility, and biological activity.

This compound represents a fascinating example of the versatility and potential of organofluorine chemistry. Its applications in various fields highlight the importance of continued research and development in this area.

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Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F9NO2/c13-10(14,15)6-2-1-3-7(4-6)22-8(23)5-9(24,11(16,17)18)12(19,20)21/h1-4,24H,5H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXGLXLBOAJQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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